Calcium L-Threonate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Calcium L-threonate can be synthesized through the reaction of L-ascorbic acid (vitamin C) with calcium carbonate in the presence of hydrogen peroxide. The reaction involves the oxidation of L-ascorbic acid to L-threonic acid, which then reacts with calcium carbonate to form this compound . The reaction conditions typically include:

Reactants: L-ascorbic acid, calcium carbonate, hydrogen peroxide

Solvent: Water

Temperature: Room temperature

Reaction Time: Several hours

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants and conditions. The process includes:

Mixing: L-ascorbic acid and calcium carbonate are mixed in water.

Oxidation: Hydrogen peroxide is added to oxidize L-ascorbic acid to L-threonic acid.

Reaction: The resulting L-threonic acid reacts with calcium carbonate to form this compound.

Purification: The product is purified through filtration and crystallization to obtain high-purity this compound.

化学反応の分析

Substitution Reactions

The calcium ion in calcium L-threonate can be replaced by other metal ions, forming metal L-threonates .

Oxidation and Reduction

The L-threonate anion undergoes redox reactions, influenced by environmental conditions .

Oxidation Pathways

| Reagents | Conditions | Products |

|---|---|---|

| H₂O₂, KMnO₄ (acidic) | Elevated temperatures | Oxalate complexes |

Example :

L-threonic acid → Oxalic acid + CO₂ (under strong oxidative conditions).

Reduction Pathways

| Reagents | Conditions | Products |

|---|---|---|

| NaBH₄, LiAlH₄ | Anhydrous solvents, RT | Reduced sugar derivatives |

Stability and Degradation

-

Thermal Stability : Decomposes above 300°C without melting .

-

pH Sensitivity : Stable in neutral to slightly acidic conditions; decomposes in strongly acidic/basic media .

Industrial-Scale Production

| Step | Parameters | Scale-Up Considerations |

|---|---|---|

| Mixing | H₂O solvent, 30–40°C | Homogeneous slurry formation |

| Oxidation | Controlled H₂O₂ addition | Minimize peroxide residues |

| Crystallization | Methanol precipitation | Particle size control for purity |

Pharmacokinetic Interactions

While not a direct chemical reaction, this compound dissociates in vivo:

科学的研究の応用

Pharmacokinetics and Safety

Pharmacokinetic Studies:

- A study involving healthy Chinese volunteers assessed the pharmacokinetics of calcium L-threonate after single and multiple doses. It was found that the compound is rapidly absorbed, with a peak plasma concentration () achieved approximately 2 hours post-administration. The mean half-life () was around 2.5 hours, indicating quick clearance from the body .

- The study also highlighted that food intake enhances the absorption of this compound, suggesting that it may be more effective when taken with meals .

Safety Profile:

- No serious adverse events were reported during pharmacokinetic studies, indicating that this compound is well-tolerated in healthy subjects .

Bioavailability

A critical aspect of any supplement is its bioavailability. A clinical study determined the bioavailability of this compound using a double-label stable isotope method. Results indicated a bioavailability of approximately 26.49%, which is significant compared to other calcium salts . This enhanced absorption could lead to improved therapeutic outcomes in patients requiring calcium supplementation.

Clinical Applications

Osteoporosis Treatment:

- This compound has been specifically targeted for osteoporosis treatment due to its ability to enhance bone mineral density. Preclinical studies have shown that it can inhibit bone resorption by osteoclasts, which are responsible for bone degradation .

- A patent highlights its effectiveness in preventing osteoporosis, particularly in postmenopausal women who are at higher risk due to decreased estrogen levels .

Calcium Supplementation:

- As a dietary supplement, this compound serves as an alternative to traditional calcium supplements like calcium carbonate and citrate, which often have lower absorption rates and can cause gastrointestinal discomfort .

Case Studies and Research Findings

作用機序

The mechanism of action of calcium L-threonate involves its dissociation into calcium ions and L-threonic acid in the body. L-threonic acid exhibits a significant stimulatory action on vitamin C uptake, prolonging the retention of vitamin C in cells . Vitamin C is crucial for osteoblast formation and collagen synthesis, which are essential for bone health. By enhancing vitamin C uptake, this compound supports the mineralization process and improves bone density .

類似化合物との比較

- Calcium Carbonate

- Calcium Citrate

- Magnesium L-Threonate

- L-Threonine (a related compound with different biological roles)

生物活性

Calcium L-threonate is a calcium salt of L-threonic acid, a metabolite of vitamin C. It has garnered attention for its potential therapeutic applications, particularly in the prevention and treatment of osteoporosis. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, bioavailability, safety profile, and its role in calcium metabolism.

Pharmacokinetics

Absorption and Distribution

This compound is rapidly absorbed in the gastrointestinal tract. A study involving healthy Chinese subjects demonstrated that after administering a single dose of 2025 mg, the peak plasma concentration (Cmax) was approximately 32.3 mg/L, reached within 2 hours (Tmax) after ingestion . The apparent total volume of distribution following this dose was about 53.6 L, indicating extensive distribution in body tissues .

Elimination

The elimination half-life (t1/2) of this compound was found to be around 2.5 hours, suggesting a relatively quick clearance from the plasma . This rapid metabolism is beneficial for maintaining appropriate calcium levels without excessive accumulation.

Bioavailability

A notable study assessed the bioavailability of this compound using a double-label stable isotope method. The results indicated a true fractional calcium absorption (TFCA) of approximately 26.49% in healthy subjects . This level of bioavailability is significant compared to other calcium supplements, making this compound a viable option for enhancing calcium intake.

Safety Profile

This compound has been reported to have a favorable safety profile. In clinical trials, no serious adverse events were documented among participants receiving varying doses (675 mg to 4050 mg) . The absence of dose-related adverse effects further supports its safety for long-term use.

This compound's biological activity is closely linked to its metabolite, L-threonic acid. This compound has been shown to enhance the uptake and retention of vitamin C in human cells, which plays a crucial role in osteoblast formation and collagen synthesis—key processes in bone mineralization .

Clinical Applications

Osteoporosis Prevention

Research indicates that this compound may prevent bone density loss associated with osteoporosis. Animal studies have demonstrated its efficacy in inhibiting bone resorption and promoting bone formation . These findings support its potential use as a therapeutic agent in managing osteoporosis.

Case Studies

- Human Trials : In a study involving multiple doses over four days, participants showed significant increases in plasma calcium levels without any notable side effects .

- Animal Studies : Preclinical trials on rats indicated that this compound effectively reduced markers associated with osteoporosis and promoted bone health .

Comparative Analysis

| Parameter | This compound | Other Calcium Supplements |

|---|---|---|

| Bioavailability | 26.49% | Varies (typically lower) |

| Absorption Rate | Rapid (Tmax ~2h) | Varies |

| Safety Profile | Well-tolerated | Variable |

| Clinical Use | Osteoporosis prevention | General calcium supplementation |

特性

Key on ui mechanism of action |

Once dissociated to calcium and L-theronic acid, L-threonic acid exhibits significant stimulatory action on vitamin C uptake and prolongs the retention of vitamin C in human T-lymphoma cells. Vitamin C is a marker for osteoblast formation and has been shown to stimulate procollagen and enhance collagen synthesis. Via stimulation of vitamin C uptake, L-threonic acid acts as a metabolite that influences the mineralization process. |

|---|---|

CAS番号 |

70753-61-6 |

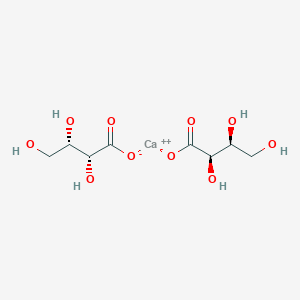

分子式 |

C8H16CaO11 |

分子量 |

328.28 g/mol |

IUPAC名 |

calcium;(2R,3S)-2,3,4-trihydroxybutanoate;hydrate |

InChI |

InChI=1S/2C4H8O5.Ca.H2O/c2*5-1-2(6)3(7)4(8)9;;/h2*2-3,5-7H,1H2,(H,8,9);;1H2/q;;+2;/p-2/t2*2-,3+;;/m00../s1 |

InChIキー |

BEASIMXNQNRJRM-YKSMAXERSA-L |

SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] |

異性体SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.O.[Ca+2] |

正規SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.O.[Ca+2] |

melting_point |

>300 |

Key on ui other cas no. |

70753-61-6 |

溶解性 |

Soluble |

同義語 |

2,3,4-trihydroxy-(threo)-butanoic acid calcium l-threonate calcium threonate ClariMem L-TAMS compound L-threonic acid magnesium salt magnesium threonate MMFS-01 threonate threonic acid threonic acid, (R*,R*)-isomer threonic acid, (R-(R*,S*))-isomer threonic acid, dl- threonic acid, l- |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。